molecular formula C17H35NO B12713644 2,6-Dimethyl-4-undecylmorpholine, cis- CAS No. 142839-33-6

2,6-Dimethyl-4-undecylmorpholine, cis-

Cat. No.: B12713644
CAS No.: 142839-33-6
M. Wt: 269.5 g/mol
InChI Key: LVHAEMOCOJOUOD-CALCHBBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-undecylmorpholine, cis- is a chemical compound belonging to the class of morpholines. It is characterized by the presence of two methyl groups at positions 2 and 6, and an undecyl group at position 4 on the morpholine ring. The compound has the molecular formula C17H35NO and a molecular weight of 269.4659 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-undecylmorpholine, cis- typically involves the reaction of 2,6-dimethylmorpholine with an undecyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2,6-Dimethyl-4-undecylmorpholine, cis- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a suitable solvent and a base, such as sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-undecylmorpholine, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-4-undecylmorpholine, cis- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-undecylmorpholine, cis- involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by disrupting the cell membrane integrity of fungi, leading to cell lysis and death. The compound may also inhibit certain enzymes involved in sterol biosynthesis, further contributing to its antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-undecylmorpholine, cis- is unique due to its specific substitution pattern and stereochemistry. The presence of the undecyl group at position 4 and the cis-configuration at positions 2 and 6 distinguish it from other similar compounds. This unique structure contributes to its specific chemical and biological properties .

Properties

CAS No.

142839-33-6

Molecular Formula

C17H35NO

Molecular Weight

269.5 g/mol

IUPAC Name

(2R,6S)-2,6-dimethyl-4-undecylmorpholine

InChI

InChI=1S/C17H35NO/c1-4-5-6-7-8-9-10-11-12-13-18-14-16(2)19-17(3)15-18/h16-17H,4-15H2,1-3H3/t16-,17+

InChI Key

LVHAEMOCOJOUOD-CALCHBBNSA-N

Isomeric SMILES

CCCCCCCCCCCN1C[C@H](O[C@H](C1)C)C

Canonical SMILES

CCCCCCCCCCCN1CC(OC(C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.